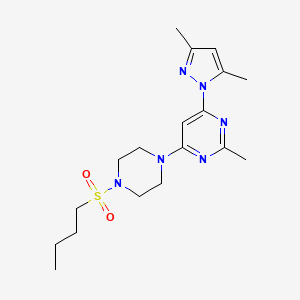
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups and rings. The piperazine and pyrimidine rings would provide a rigid, planar structure, while the butylsulfonyl group would add some flexibility. The 3,5-dimethyl-1H-pyrazol-1-yl group would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the pyrimidine ring suggests that it might participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The piperazine ring could potentially undergo reactions involving the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the butylsulfonyl group would likely make the compound more hydrophobic, while the piperazine and pyrazole rings could potentially form hydrogen bonds .Applications De Recherche Scientifique
Automated Pre-column Derivatization and HPLC
Kline, Kusma, and Matuszewski (1999) developed a sensitive method for determining a non-peptide oxytocin receptor antagonist in human plasma, highlighting the significance of similar compounds in analytical chemistry for quantifying drug concentrations in biological matrices (W. Kline et al., 1999).
Antimicrobial Activity
Ammar, Saleh, Micky, Abbas, and El-Gaby (2004) synthesized novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety and evaluated their antimicrobial activity, illustrating the potential of such structures in developing new antimicrobial agents (Y. Ammar et al., 2004).
Antioxidant Evaluation
Gouda (2012) focused on the synthesis of pyrazolopyridine derivatives for antioxidant evaluation, demonstrating the utility of these compounds in exploring antioxidant properties and potential therapeutic applications (M. Gouda, 2012).
Anticancer Evaluation
Turov (2020) explored the anticancer activity of di- and trifunctional substituted 1,3-thiazoles, indicating the critical role of piperazine substituents in enhancing the effectiveness against various cancer cell lines, which underscores the relevance of structural modifications in designing anticancer drugs (Kostyantyn Turov, 2020).
Molecular Structure Investigations
Shawish, Soliman, Haukka, Dalbahi, Barakat, and El‐Faham (2021) synthesized s-triazine incorporates pyrazole/piperidine/aniline moieties and conducted molecular structure investigations, highlighting the importance of molecular design in developing compounds with desired properties (Ihab Shawish et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2S/c1-5-6-11-27(25,26)23-9-7-22(8-10-23)17-13-18(20-16(4)19-17)24-15(3)12-14(2)21-24/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPHZJGJMFYVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)

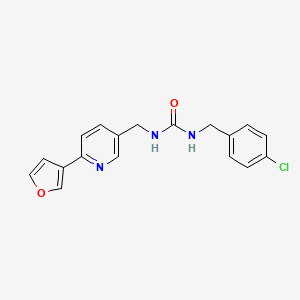

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2590165.png)
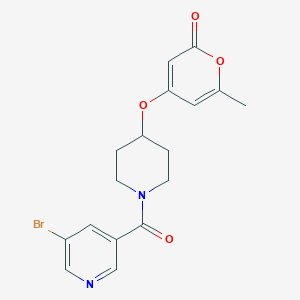
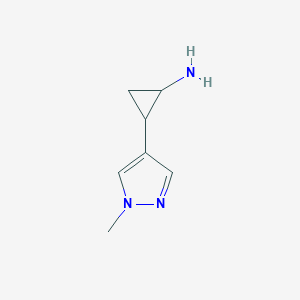
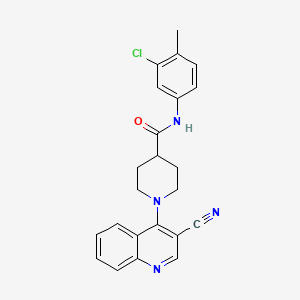

![(E)-4-(Dimethylamino)-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]but-2-enamide](/img/structure/B2590171.png)
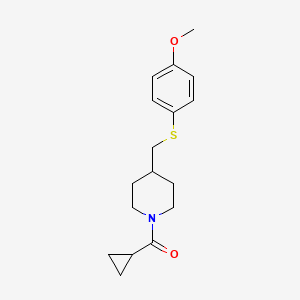

![5-((2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590174.png)